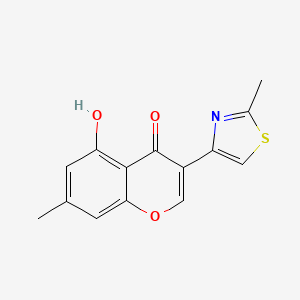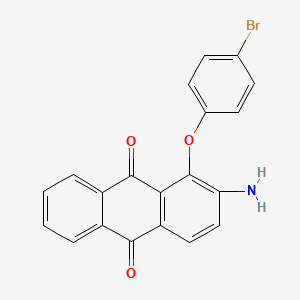
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone
Vue d'ensemble
Description
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone, also known as AQ4N, is a chemical compound that has gained significant attention in recent years due to its potential applications in cancer treatment. This compound belongs to the class of anthraquinones, which are known for their anti-cancer properties. AQ4N has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for future cancer therapies.
Mécanisme D'action
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone is a prodrug that is selectively activated in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. This compound is converted to its active form, AQ4, by the enzyme NADPH cytochrome P450 reductase, which is overexpressed in hypoxic tumor cells. AQ4 then undergoes redox cycling, which generates reactive oxygen species (ROS) that cause DNA damage and cell death in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that contribute to its anti-cancer activity. This compound induces DNA damage through the generation of ROS, which leads to cell cycle arrest and apoptosis in tumor cells. This compound also inhibits angiogenesis, the process by which tumors develop new blood vessels, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system, enhancing the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-1-(4-bromophenoxy)anthra-9,10-quinone is its selective activation in hypoxic conditions, which makes it a promising candidate for cancer therapy. This compound also has a broad spectrum of anti-cancer activity and has shown efficacy in combination with other chemotherapy drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research and development of 2-amino-1-(4-bromophenoxy)anthra-9,10-quinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of this compound to improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of this compound in cancer therapy. Finally, the potential applications of this compound in combination with other cancer treatments, such as immunotherapy, should also be explored.
Applications De Recherche Scientifique
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-cancer activity against a wide range of cancer types, including lung, breast, and prostate cancer. This compound has also been shown to be effective in combination with other chemotherapy drugs, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
2-amino-1-(4-bromophenoxy)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-11-5-7-12(8-6-11)25-20-16(22)10-9-15-17(20)19(24)14-4-2-1-3-13(14)18(15)23/h1-10H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWPGBXCNUTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)
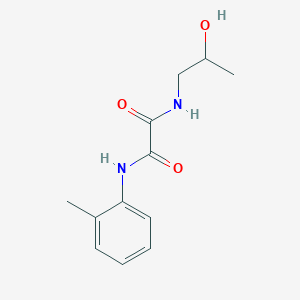
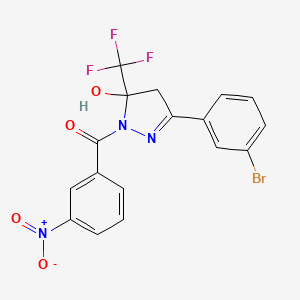
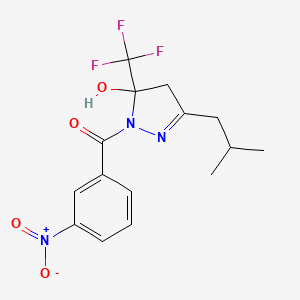
![N-(2-cyanoethyl)-N-[(5-formyl-2-furyl)methyl]methanesulfonamide](/img/structure/B3985151.png)
![3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B3985163.png)

![4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde](/img/structure/B3985176.png)
![ethyl 4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3985178.png)
